

In-Depth Technical Guide: Physical Properties of N,N'-Bis(3-triethoxysilylpropyl)thiourea

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Compound of Interest

Compound Name: *N,N'-Bis(3-triethoxysilylpropyl)thiourea*

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Introduction

N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane containing a thiourea core and two triethoxysilyl groups. This structure allows it to act as a coupling agent, bridging inorganic substrates (like silica and metal oxides) and organic polymers. The triethoxysilyl groups can hydrolyze to form reactive silanols that condense with hydroxyl groups on inorganic surfaces, while the thiourea backbone can interact with various polymer systems. This guide provides a detailed overview of its physical properties, general experimental protocols for characterization, and key chemical transformations.

Physical and Chemical Properties

The physical properties of **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are summarized in the table below. These values are compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	69952-89-2	[1][2][3][4]
Molecular Formula	C ₁₉ H ₄₄ N ₂ O ₆ SSi ₂	[1][2][4]
Molecular Weight	484.8 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1][4]
Purity	≥99.0%	[1]
Density	1.021 g/cm ³	[2][4]
Boiling Point	463.5 °C at 760 mmHg	[2][4]
Flash Point	>110 °C (>230 °F)	[4]
Refractive Index	1.47	[2]
Vapor Pressure	9.06 x 10 ⁻⁹ mmHg at 25 °C	[4]
Solubility	Soluble in various organic solvents.	[4]
Stability	Exhibits excellent thermal and weather resistance; reacts slowly with moisture.	[4]

Experimental Protocols

Detailed experimental protocols for the characterization of **N,N'-Bis(3-triethoxysilylpropyl)thiourea** are not readily available in published literature. However, based on standard analytical techniques for similar thiourea derivatives and silane coupling agents, the following methodologies would be appropriate.

Spectroscopic Characterization

- **Fourier-Transform Infrared (FTIR) Spectroscopy:** An FTIR spectrum would be recorded to identify the functional groups present in the molecule. The sample (as a thin film on a KBr pellet) would be analyzed over a range of 400-4000 cm⁻¹. Expected characteristic peaks

include N-H stretching, C=S stretching (typically around 1080-1090 cm^{-1}), and Si-O-C stretching.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) with trimethylsilane (TMS) as an internal standard. The ^1H -NMR spectrum would confirm the presence and chemical environment of the protons in the propyl chains and ethoxy groups.
 - ^{13}C -NMR: A ^{13}C -NMR spectrum would provide information on the carbon skeleton of the molecule, including the thiourea carbon.
 - ^{29}Si -NMR: This technique is particularly useful for studying the hydrolysis and condensation reactions of the triethoxysilyl groups. By monitoring the changes in the chemical shifts, one can follow the conversion of Si-OR bonds to Si-OH and subsequently to Si-O-Si bonds.

Thermal Analysis

- Thermogravimetric Analysis (TGA): TGA would be used to evaluate the thermal stability of the compound. The analysis would involve heating a small sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss as a function of temperature. This can also be used to quantify the amount of the silane adsorbed onto a surface.^[5]

Hydrolysis and Condensation Studies

The key reactions of **N,N'-Bis(3-triethoxysilylpropyl)thiourea** involve the hydrolysis of the ethoxysilane groups to silanols, followed by condensation to form siloxane bonds. These processes can be monitored using the following methods:

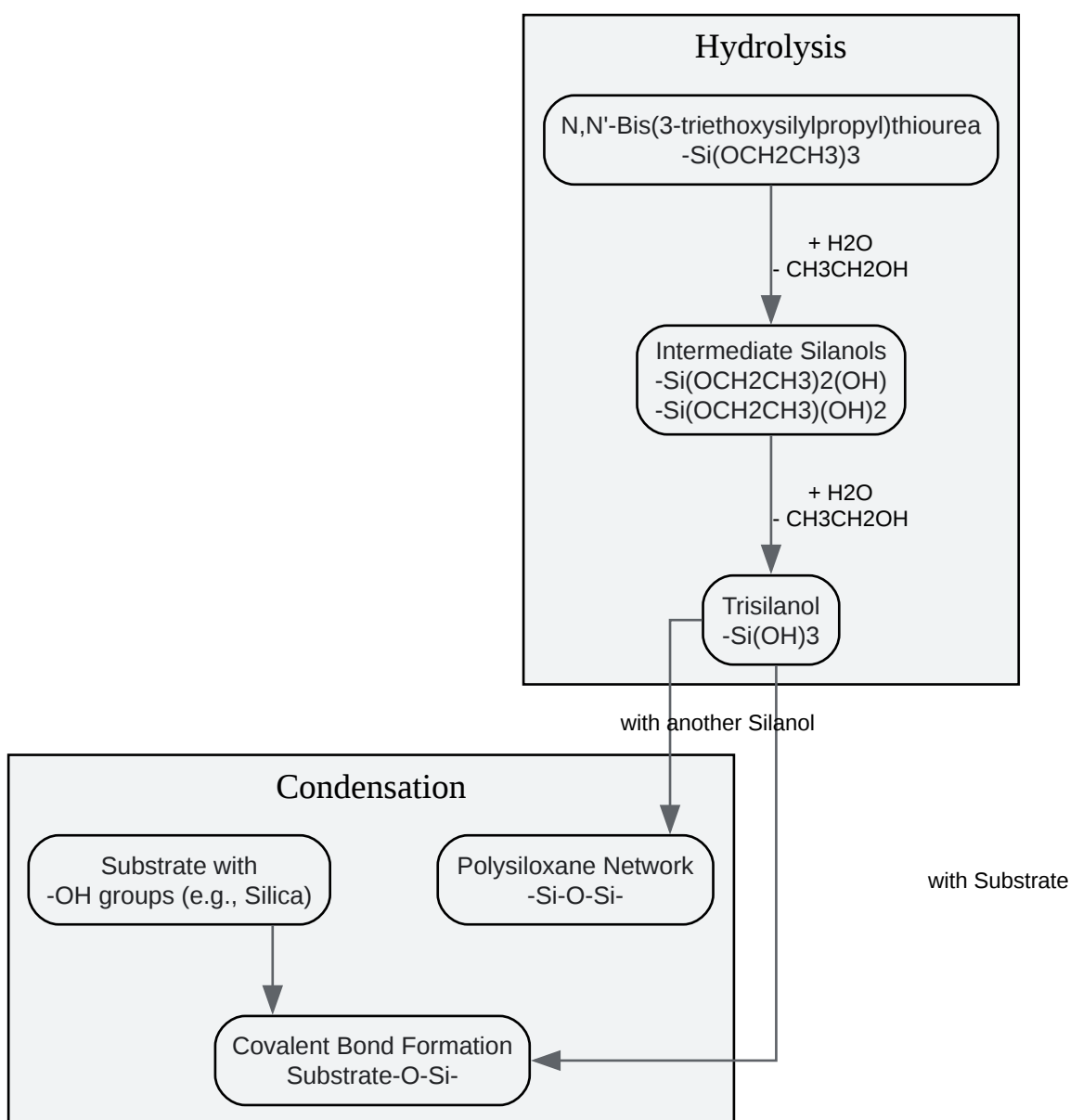
- FT-IR Spectroscopy: The hydrolysis can be followed by observing the appearance of a broad O-H stretching band and the decrease of the Si-O-C bands. The subsequent condensation can be monitored by the growth of the Si-O-Si stretching band.

- NMR Spectroscopy (^1H , ^{13}C , and ^{29}Si): As mentioned, NMR is a powerful tool for kinetic studies of hydrolysis and condensation. The rates of these reactions are influenced by factors such as pH, water concentration, and temperature.

Key Chemical Pathways and Workflows

Hydrolysis and Condensation Pathway

The utility of **N,N'-Bis(3-triethoxysilylpropyl)thiourea** as a coupling agent stems from the hydrolysis of its triethoxysilyl groups to form reactive silanol groups, which can then condense with hydroxyl groups on a substrate or with other silanol groups to form a polysiloxane network.

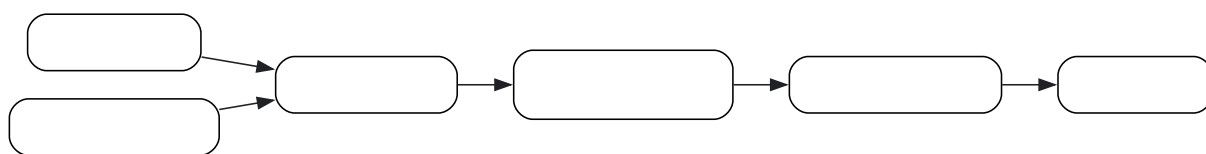


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Caption: Hydrolysis and condensation of **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.

General Experimental Workflow for Surface Treatment

The following diagram illustrates a typical workflow for modifying a substrate surface using a silane coupling agent like **N,N'-Bis(3-triethoxysilylpropyl)thiourea**.



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Caption: General workflow for substrate surface modification with a silane coupling agent.

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